5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid
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Overview
Description
5-{4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PENTANOIC ACID: is a complex organic compound characterized by a unique structure that includes a cyclohepta[b]thiophene ring fused with a pentanoic acid chain. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the thiophene ring, using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: While not used directly as a drug, this compound’s derivatives are investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents .
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and advanced composites. Its unique properties make it valuable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core but differ in their side chains and functional groups.
Cycloheptathiophene Derivatives: Similar compounds include those with different substituents on the cycloheptathiophene ring, affecting their chemical and biological properties.
Uniqueness: 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid stands out due to its specific combination of a cyclohepta[b]thiophene ring and a pentanoic acid chain. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H20O2S |
---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid |
InChI |
InChI=1S/C14H20O2S/c15-14(16)9-5-4-7-12-10-11-6-2-1-3-8-13(11)17-12/h10H,1-9H2,(H,15,16) |
InChI Key |
UDRXGTKVQBATQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)CCCCC(=O)O |
Origin of Product |
United States |
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